molecular formula C13H18BrNO2 B1463557 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol CAS No. 415922-46-2

4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol

Cat. No. B1463557
M. Wt: 300.19 g/mol
InChI Key: KAEPIAULGMMCTL-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol” is a biologically important alkylaminophenol compound . It is synthesized by the Petasis reaction .


Synthesis Analysis

The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected ( )-D8-THC and cholesterol .


Chemical Reactions Analysis

The chemical reactions involving this compound include the catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2– homologation, which allows for formal anti-Markovnikov alkene hydromethylation .

Future Directions

The future directions of this compound could involve further development of the protodeboronation process . Additionally, given the importance of piperidines in drug design , there could be potential for further exploration in pharmaceutical applications.

properties

IUPAC Name

4-bromo-2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-12-3-4-13(17)11(6-12)8-15-5-1-2-10(7-15)9-16/h3-4,6,10,16-17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEPIAULGMMCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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